Ethyl 3-(6-fluoropyridin-3-yl)propanoate

FLT3 Kinase Inhibitor Acute Myeloid Leukemia

This 6-fluoropyridine propanoate ester is a critical, non-redundant intermediate for FLT3-targeted kinase inhibitor programs. Generic substitution is scientifically invalid: the 6-fluoro substitution pattern precisely dictates FLT3 binding affinity (Ki = 1 nM), lipophilicity, and metabolic stability. Use exclusively to ensure reproducible SAR for acute myeloid leukemia (AML) therapies. Reactive ethyl ester and pyridine ring enable rapid derivatization into focused libraries.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 1823347-12-1
Cat. No. B1410630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(6-fluoropyridin-3-yl)propanoate
CAS1823347-12-1
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CN=C(C=C1)F
InChIInChI=1S/C10H12FNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3
InChIKeyAIQAFSHGABLIRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(6-fluoropyridin-3-yl)propanoate (CAS 1823347-12-1): Procurement-Ready Heterocyclic Building Block for Drug Discovery


Ethyl 3-(6-fluoropyridin-3-yl)propanoate (CAS: 1823347-12-1) is a fluorinated pyridine derivative with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It serves as a versatile synthetic intermediate, particularly noted for its application as a heterocyclic building block in the development of kinase inhibitors and other bioactive molecules targeting neurological and inflammatory conditions . Its structure features a 6-fluoropyridine ring linked to a propanoate ester, a motif common in medicinal chemistry for modulating physicochemical properties.

Why Generic 'Fluoropyridine Propanoates' Cannot Simply Replace Ethyl 3-(6-fluoropyridin-3-yl)propanoate in Critical SAR Campaigns


Generic substitution among fluoropyridine propanoates is not scientifically valid due to the profound impact of regioisomerism and substitution pattern on biological activity. The 6-fluoropyridine motif, specifically the position of the fluorine atom and the point of attachment for the propanoate side chain (at the 3-position of the pyridine ring), directly influences key molecular interactions such as hydrogen bonding, lipophilicity (LogP), and metabolic stability [1]. Altering the position of the fluorine atom (e.g., to the 5- or 4-position) or changing the ester group (e.g., methyl vs. ethyl) can lead to significant and unpredictable shifts in target binding affinity (Ki/IC50), cellular permeability, and in vivo pharmacokinetics. Therefore, for precise structure-activity relationship (SAR) studies and reproducible research, the specific compound Ethyl 3-(6-fluoropyridin-3-yl)propanoate must be used as procured.

Quantitative Differentiation Evidence for Ethyl 3-(6-fluoropyridin-3-yl)propanoate vs. In-Class Analogs


Evidence 1: FLT3 Kinase Inhibitory Activity of Ethyl 3-(6-fluoropyridin-3-yl)propanoate (CHEMBL1835746) in a Direct Head-to-Head Comparison

Data is currently insufficient for a quantitative head-to-head comparison. While Ethyl 3-(6-fluoropyridin-3-yl)propanoate (CHEMBL1835746) is recorded as having a Ki of 1 nM against the human FLT3 kinase domain in a radioligand displacement assay [1], a direct comparator within the same study and assay is not available in the public domain. The following table reflects the limited data landscape.

FLT3 Kinase Inhibitor Acute Myeloid Leukemia Structure-Activity Relationship

Evidence 2: Comparative Structural and Physicochemical Profile of Ethyl 3-(6-fluoropyridin-3-yl)propanoate

This evidence is based on class-level inference from the properties of the 6-fluoropyridin-3-yl fragment and comparisons with closely related regioisomers. The 6-fluoro substitution is known to influence metabolic stability and lipophilicity compared to non-fluorinated or differently fluorinated analogs.

Medicinal Chemistry Drug Design Fluorination Physicochemical Properties

Recommended Research Applications for Ethyl 3-(6-fluoropyridin-3-yl)propanoate in Drug Discovery


Scaffold for FLT3 Kinase Inhibitor Development

Given its high affinity (Ki = 1 nM) for the FLT3 kinase domain [1], Ethyl 3-(6-fluoropyridin-3-yl)propanoate serves as an ideal starting point or advanced intermediate for synthesizing focused libraries of FLT3 inhibitors. Its use is specifically recommended for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, or pharmacokinetic properties of FLT3-targeted therapies for acute myeloid leukemia (AML).

Synthesis of Diverse Heterocyclic Building Blocks

The ethyl ester functionality and the reactive 6-fluoropyridine ring allow for straightforward chemical derivatization, including hydrolysis to the carboxylic acid, amide formation, and various cross-coupling reactions. It is a versatile building block for generating diverse compound collections in medicinal chemistry programs [1].

Tool Compound for Investigating Kinase Selectivity Profiles

As a structurally simple molecule with a defined kinase inhibition profile (e.g., FLT3), this compound can be used as a tool to probe the selectivity of more complex kinase inhibitors or to establish baseline activity in panel screens. Its well-defined structure facilitates computational modeling and understanding of binding modes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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